
(1-Cyanocyclopropyl)methanesulfonamide
Overview
Description
(1-Cyanocyclopropyl)methanesulfonamide is a chemical compound with the molecular formula C₅H₈N₂O₂S and a molecular weight of 160.2 g/mol It is characterized by the presence of a cyanocyclopropyl group attached to a methanesulfonamide moiety
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which it belongs, are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid .
Mode of Action
Sulfonamides, including this compound, are known to act as competitive inhibitors of dihydropteroate synthase, thereby preventing the synthesis of folic acid, an essential component for bacterial growth .
Biochemical Pathways
The biochemical pathways affected by (1-Cyanocyclopropyl)methanesulfonamide are likely related to folic acid synthesis. By inhibiting dihydropteroate synthase, this compound prevents the formation of dihydropteroic acid, a precursor to folic acid. This disruption can lead to a deficiency in folic acid, affecting various downstream processes such as DNA synthesis and repair, methylation reactions, and amino acid synthesis .
Pharmacokinetics
Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve the disruption of folic acid-dependent processes, such as DNA synthesis and repair, methylation reactions, and amino acid synthesis. This could lead to inhibited growth and proliferation of cells that rely on these processes .
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially affect its stability and activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyanocyclopropyl)methanesulfonamide typically involves the reaction of cyanocyclopropylamine with methanesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and base concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(1-Cyanocyclopropyl)methanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Bases: Triethylamine, sodium hydroxide
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted sulfonamides .
Scientific Research Applications
(1-Cyanocyclopropyl)methanesulfonamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanesulfonamide: Lacks the cyano group, which may affect its reactivity and biological activity.
(1-Cyanocyclopropyl)amine:
Uniqueness
(1-Cyanocyclopropyl)methanesulfonamide is unique due to the presence of both the cyanocyclopropyl and methanesulfonamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
(1-Cyanocyclopropyl)methanesulfonamide is a sulfonamide compound characterized by its unique structure, which includes a cyanocyclopropyl group attached to a methanesulfonamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes involved in critical biochemical pathways.
The primary mechanism of action for this compound involves the inhibition of the enzyme dihydropteroate synthase (DHPS), which plays a crucial role in the synthesis of folic acid. As a competitive inhibitor, this compound disrupts the formation of dihydropteroic acid, a precursor to folic acid, thereby affecting downstream processes such as DNA synthesis and repair, amino acid synthesis, and methylation reactions.
Biochemical Pathways Affected
By inhibiting DHPS, this compound impacts several key biochemical pathways:
- Folic Acid Synthesis : Disruption leads to reduced availability of folic acid, critical for nucleic acid synthesis.
- Cellular Metabolism : Altered folate levels can affect cellular metabolism and proliferation.
- Inflammatory Response : Related compounds have shown potential anti-inflammatory effects by modulating cyclooxygenase-2 (COX-2) activity.
Biological Activity and Research Findings
Research has indicated that this compound exhibits significant biological activities. Notably, studies have focused on its role as an anti-inflammatory agent and its interactions with various biological targets.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Enzyme Inhibition | Inhibits dihydropteroate synthase, disrupting folic acid synthesis | |
Anti-inflammatory | Potential COX-2 inhibitor, influencing pain and inflammation pathways | |
Cellular Effects | Modulates cellular signaling pathways, affecting proliferation and apoptosis |
Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
- Inhibition Studies : Research demonstrated that this compound effectively inhibited DHPS in bacterial models, leading to reduced bacterial growth. This suggests its potential as an antibacterial agent.
- Inflammation Models : In animal models of inflammation, derivatives of this compound showed reduced inflammatory markers when administered, indicating its therapeutic potential in treating inflammatory diseases.
- Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with various enzymes. These studies suggest that structural modifications can significantly influence its biological activity.
Properties
IUPAC Name |
(1-cyanocyclopropyl)methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S/c6-3-5(1-2-5)4-10(7,8)9/h1-2,4H2,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZWTDCICGGQIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CS(=O)(=O)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1461707-69-6 | |
Record name | (1-cyanocyclopropyl)methanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.